An In-depth Technical Guide to Pyrazine-2,5-dicarboxylic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Pyrazine-2,5-dicarboxylic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2,5-dicarboxylic acid, a heterocyclic organic compound, is a versatile building block in the fields of coordination chemistry, materials science, and pharmaceutical development. Its rigid, planar structure and the presence of both nitrogen heteroatoms and carboxylic acid functional groups make it an excellent ligand for the construction of metal-organic frameworks (MOFs) and a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of pyrazine-2,5-dicarboxylic acid, with a focus on experimental protocols and its relevance to researchers and drug development professionals.
Chemical Properties and Structure
Pyrazine-2,5-dicarboxylic acid presents as a white to off-white crystalline solid.[1] It is sparingly soluble in water and most organic solvents.[1]
Table 1: Physicochemical Properties of Pyrazine-2,5-dicarboxylic Acid
| Property | Value | Reference(s) |
| IUPAC Name | pyrazine-2,5-dicarboxylic acid | [2] |
| Chemical Formula | C₆H₄N₂O₄ | [2][3] |
| Molecular Weight | 168.11 g/mol | [2][3] |
| Melting Point | 255-260 °C (decomposes) | [4] |
| Boiling Point | 466.5 ± 45.0 °C (Predicted) | |
| Solubility | Slightly soluble in water | [1][3] |
| pKa₁ | ~2.29 | [5] |
| pKa₂ | ~4.66 | [5] |
| Appearance | White to off-white crystalline powder | [1][3] |
| CAS Number | 122-05-4 | [2] |
Crystal Structure
The crystal structure of pyrazine-2,5-dicarboxylic acid dihydrate has been determined by X-ray diffraction. The molecule is planar, a feature that is crucial for its application in the design of ordered materials like MOFs.
Spectroscopic Data
¹H NMR Spectroscopy
A ¹H NMR spectrum of a related compound, pyrazine-2-carboxylic acid, in DMSO-d₆ shows signals for the pyrazine (B50134) ring protons in the aromatic region. For pyrazine-2,5-dicarboxylic acid, due to the symmetrical substitution, a single peak is expected for the two equivalent protons on the pyrazine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of pyrazine, the parent heterocycle, shows a signal for the carbon atoms. In pyrazine-2,5-dicarboxylic acid, two distinct signals are expected: one for the two equivalent carboxylic acid carbons and another for the two equivalent carbons in the pyrazine ring.
FTIR Spectroscopy
The FTIR spectrum of pyrazine-2,5-dicarboxylic acid exhibits characteristic absorption bands. A broad absorption is typically observed in the 2450-1900 cm⁻¹ region.[1] The C=O stretching vibration of the carboxylic acid groups is expected in the region of 1725-1700 cm⁻¹.[6] Additionally, absorptions for O-H in-plane deformation and C-O stretching are present around 1340–1300 cm⁻¹ and 1310–1260 cm⁻¹, respectively.[1]
Experimental Protocols
Synthesis of Pyrazine-2,5-dicarboxylic Acid
A common method for the synthesis of pyrazine-2,5-dicarboxylic acid is the oxidation of 2,5-dimethylpyrazine (B89654) using a strong oxidizing agent like potassium permanganate (B83412).[3]
Experimental Workflow: Oxidation of 2,5-Dimethylpyrazine
Caption: General workflow for the synthesis of pyrazine-2,5-dicarboxylic acid.
Detailed Protocol:
-
Dissolve 2,5-dimethylpyrazine in a suitable amount of water in a reaction flask equipped with a stirrer and a thermometer.
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Prepare a solution of potassium permanganate in water.
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Slowly add the potassium permanganate solution to the 2,5-dimethylpyrazine solution. The reaction is exothermic, and the temperature should be maintained between 30-100 °C.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, as indicated by the disappearance of the starting material, heat the mixture and filter it while hot to remove the manganese dioxide precipitate.
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Cool the filtrate and acidify it with a mineral acid, such as hydrochloric acid, to a pH of approximately 2.
-
The pyrazine-2,5-dicarboxylic acid will precipitate out of the solution.
-
Collect the white precipitate by vacuum filtration.
-
Wash the product with cold water to remove any remaining impurities.
-
Dry the purified pyrazine-2,5-dicarboxylic acid in a vacuum oven.
Synthesis of a Metal-Organic Framework (MOF)
Pyrazine-2,5-dicarboxylic acid is an excellent linker for the synthesis of MOFs due to its rigidity and the presence of coordinating nitrogen and oxygen atoms. The solvothermal method is a common technique for the synthesis of these materials.
Experimental Workflow: Solvothermal MOF Synthesis
References
- 1. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Pyrazine-2,5-dicarboxylic acid | 122-05-4 [chemicalbook.com]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
